6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine
Description
6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine (CAS: 1305712-08-6) is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring, a trifluoromethyl (–CF₃) group, and a hydrazine (–NH–NH₂) moiety. Its molecular formula is C₁₀H₁₂F₃N₅O₃, with a molecular weight of 307.23 g/mol . The morpholine group enhances solubility in polar solvents, while the –CF₃ group contributes to hydrophobic interactions and metabolic stability, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)7-5-8(16-14)15-9(6-7)17-1-3-18-4-2-17/h5-6H,1-4,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFKCSUNOAHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=N2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192238 | |
| Record name | 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-92-3 | |
| Record name | 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine typically involves the reaction of 4-(trifluoromethyl)pyridine-2-carbaldehyde with morpholine and hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous hydrazine derivatives and trifluoromethyl-substituted heterocycles exhibit diverse physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Trifluoromethyl (–CF₃) Role :
- The –CF₃ group universally enhances hydrophobicity and electron-withdrawing effects , improving membrane permeability and metabolic stability across all compounds .
- In imidazo[1,2-a]pyridine derivatives (e.g., compound 7b), –CF₃ increases fluorescence quantum yield, aiding in bioimaging .
Morpholine vs. Other Heterocycles :
- Morpholine improves water solubility compared to cyclopropyl or pyridyl-ethoxy groups, as seen in the target compound versus 4-cyclopropyl-pyrimidine derivatives .
- Pyridyl-ethoxy substituents (e.g., in compound 719285-83-3) enable π-π stacking interactions, critical for enzyme inhibition .
Hydrazine Reactivity :
- Hydrazine moieties facilitate chelation with metal ions (e.g., in 2-hydrazinyl-4-trifluoromethylpyridine) or serve as intermediates for synthesizing triazoles and other N-heterocycles .
- Nitro groups (as in the target compound) may limit hydrazine’s nucleophilicity but offer pathways for reduction to amines .
Biological Activity: Imidazo[1,2-a]pyridines (e.g., 7b) show antitumor activity due to intercalation with DNA . Pyrazolopyrimidinones (e.g., compound 5 in ) exhibit selective binding to serotonin receptors, highlighting the role of trifluoromethyl groups in CNS drug design .
Biological Activity
6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine (CAS No. 1053657-92-3) is a chemical compound characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a pyridylhydrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H12F3N3O
- Molecular Weight : 262.23 g/mol
- IUPAC Name : [6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]hydrazine
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)pyridine-2-carbaldehyde with morpholine and hydrazine hydrate under controlled conditions, often utilizing catalysts or reflux methods to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, hydrazones derived from similar structures have been tested against Mycobacterium tuberculosis and other bacterial strains, demonstrating promising minimum inhibitory concentrations (MICs) ranging from 4 µM to 16 µM .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of cholinesterases, which are critical enzymes in neurotransmission. The compound has shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate inhibition .
Cytotoxicity Studies
In vitro cytotoxicity assessments have revealed that certain derivatives of hydrazones do not exhibit cytotoxic effects on mammalian cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and stability, allowing for better cell membrane penetration and interaction with enzymes or receptors involved in various biological pathways.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | AChE/BuChE Inhibitor | AChE: 46.8 - 137.7; BuChE: 19.1 - 881.1 |
| Hydrazones derived from 4-(trifluoromethyl)benzohydrazide | Varies | Antimicrobial (M. tuberculosis) | MIC: 4 - 16 |
| Other Trifluoromethyl Compounds | Varies | Various Enzyme Inhibitors | Varies |
Case Studies
- Antitubercular Activity : A study focused on the synthesis of hydrazones derived from trifluoromethyl compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold .
- Cholinesterase Inhibition : Research into hydrazone derivatives showed that specific substitutions could enhance enzyme inhibition potency, paving the way for developing novel treatments for neurodegenerative diseases where cholinesterase activity is dysregulated .
Q & A
Q. What are the optimized synthetic routes for 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves condensation of 2-pyridylhydrazine derivatives with morpholine-containing precursors. For example, hydrazine hydrate can react with 4-formylpyrazole intermediates under reflux conditions in ethanol, followed by purification via solvent evaporation and recrystallization . To improve yield, reaction parameters such as temperature (reflux vs. room temperature), stoichiometry of reagents, and choice of solvent (e.g., ethanol vs. THF) should be systematically optimized. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How can structural elucidation of this compound be performed, particularly for confirming the hydrazine moiety and morpholine ring?
Methodological Answer: Combined spectroscopic and crystallographic methods are essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) can confirm the hydrazine (-NH-NH₂) protons and morpholine ring protons (δ ~3.5–4.0 ppm for N-CH₂ groups) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive proof of molecular geometry, including bond angles and torsional conformations . For unstable intermediates, high-resolution mass spectrometry (HRMS) validates molecular formula .
Q. What are the common derivatization reactions for this compound, and how do substituents influence its reactivity?
Methodological Answer: The hydrazine group readily undergoes condensation with aldehydes/ketones to form hydrazones, while the trifluoromethyl group enhances electrophilic substitution resistance. For example, reaction with aryl aldehydes forms Schiff bases, which can be cyclized to triazolo-pyridines under iodine(III) mediation . The morpholine ring’s electron-rich nitrogen can participate in alkylation or acylation reactions, but steric hindrance from the trifluoromethyl group may require catalysis (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational flexibility and interaction with biological targets?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometry and predict puckering modes of the morpholine ring . Molecular docking (AutoDock Vina) simulates binding to enzymes like kinases, where the trifluoromethyl group’s hydrophobicity may enhance affinity. Free energy perturbation (FEP) studies quantify the impact of substituents on binding thermodynamics .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?
Methodological Answer: Unexpected splitting may arise from dynamic effects (e.g., restricted rotation of the morpholine ring) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can distinguish between these: line broadening at higher temperatures suggests conformational exchange, while impurities persist across temperatures. For ambiguous cases, 2D NMR (COSY, NOESY) clarifies through-space and through-bond correlations .
Q. How can synthetic challenges, such as low solubility or byproduct formation, be mitigated during scale-up?
Methodological Answer: Low solubility in polar solvents can be addressed via co-solvent systems (e.g., DMSO/water) or salt formation (e.g., HCl salts of the hydrazine moiety) . Byproducts from competing reactions (e.g., over-alkylation) are minimized using protecting groups (e.g., Boc for morpholine nitrogen) or flow chemistry for precise control of reaction time .
Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS identify degradation products. Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life. Circular Dichroism (CD) spectroscopy monitors conformational changes in buffered solutions, while differential scanning calorimetry (DSC) detects phase transitions .
Q. How does the compound’s electronic structure influence its spectroscopic and reactive properties?
Methodological Answer: The electron-withdrawing trifluoromethyl group deshields adjacent protons (upfield shifts in NMR) and reduces π-π stacking in crystallography. Frontier Molecular Orbital (FMO) analysis via DFT reveals HOMO localization on the hydrazine group, explaining its nucleophilic reactivity. Electrostatic potential maps predict sites for electrophilic attack (e.g., morpholine oxygen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
